molecular formula C14H16ClN3O4S B7542870 4-(2-chlorophenoxy)-N-(1-methylpyrazol-4-yl)sulfonylbutanamide

4-(2-chlorophenoxy)-N-(1-methylpyrazol-4-yl)sulfonylbutanamide

Cat. No. B7542870
M. Wt: 357.8 g/mol
InChI Key: FBAXTPVOZJFWLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-chlorophenoxy)-N-(1-methylpyrazol-4-yl)sulfonylbutanamide, also known as CPB, is a chemical compound that has been extensively studied for its potential use in scientific research. CPB is a sulfonamide-based compound that has shown promise in a variety of applications, including as a tool for studying the physiological and biochemical effects of certain cellular processes.

Mechanism of Action

The mechanism of action of 4-(2-chlorophenoxy)-N-(1-methylpyrazol-4-yl)sulfonylbutanamide involves its ability to inhibit the activity of soluble epoxide hydrolases. These enzymes are responsible for the metabolism of certain fatty acids, which can have a variety of physiological effects. By inhibiting the activity of these enzymes, this compound is able to alter the levels of these fatty acids in the body, leading to changes in physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the ability to reduce inflammation and oxidative stress, as well as to improve vascular function. These effects are thought to be due to the ability of this compound to alter the levels of certain fatty acids in the body, which can have a variety of downstream effects on cellular processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2-chlorophenoxy)-N-(1-methylpyrazol-4-yl)sulfonylbutanamide in scientific research is its ability to selectively inhibit the activity of soluble epoxide hydrolases. This allows researchers to study the role of these enzymes in cellular processes, which can have important implications for the development of new therapies. However, one limitation of using this compound is that it can be difficult to synthesize and purify, which can limit its availability for use in experiments.

Future Directions

There are a number of future directions for research involving 4-(2-chlorophenoxy)-N-(1-methylpyrazol-4-yl)sulfonylbutanamide, including the development of new therapeutic applications for the compound. For example, this compound has been shown to have potential applications in the treatment of hypertension, inflammation, and cancer, and further research is needed to explore these potential uses. Additionally, researchers may also explore the use of this compound as a tool for studying the role of soluble epoxide hydrolases in other cellular processes.

Synthesis Methods

The synthesis of 4-(2-chlorophenoxy)-N-(1-methylpyrazol-4-yl)sulfonylbutanamide typically involves a multistep process that begins with the preparation of the intermediate 2-chlorophenol. This intermediate is then reacted with 1-methylpyrazol-4-ylamine to form the corresponding amide. Finally, the amide is reacted with butanesulfonyl chloride to yield this compound.

Scientific Research Applications

4-(2-chlorophenoxy)-N-(1-methylpyrazol-4-yl)sulfonylbutanamide has been used in a variety of scientific research applications, including as a tool for studying the role of certain enzymes in cellular processes. Specifically, this compound has been shown to inhibit the activity of a class of enzymes known as soluble epoxide hydrolases, which are involved in the metabolism of fatty acids. By inhibiting this enzyme, this compound has been shown to have potential therapeutic applications in the treatment of diseases such as hypertension, inflammation, and cancer.

properties

IUPAC Name

4-(2-chlorophenoxy)-N-(1-methylpyrazol-4-yl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O4S/c1-18-10-11(9-16-18)23(20,21)17-14(19)7-4-8-22-13-6-3-2-5-12(13)15/h2-3,5-6,9-10H,4,7-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAXTPVOZJFWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC(=O)CCCOC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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